molecular formula C26H25NO B14004124 1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one CAS No. 13118-13-3

1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one

Cat. No.: B14004124
CAS No.: 13118-13-3
M. Wt: 367.5 g/mol
InChI Key: OCNWMVRYVDJNDA-UHFFFAOYSA-N
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Description

1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The structure of this compound makes it a valuable molecule in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one can be achieved through a one-pot, three-component reaction. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. The reaction is solvent-free and catalyst-free, making it an environmentally friendly approach. The reaction conditions typically involve heating the reactants under microwave irradiation for a short period, resulting in high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of microwave irradiation can be replaced with conventional heating methods, and the reaction can be carried out in large reactors. The solvent-free and catalyst-free nature of the reaction makes it cost-effective and reduces the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Triphenyl-2-(piperidin-1-yl)prop-2-en-1-one is unique due to the presence of three phenyl groups, which can enhance its biological activity and chemical reactivity. The additional phenyl groups may also contribute to its stability and solubility, making it a valuable compound for various applications.

Properties

CAS No.

13118-13-3

Molecular Formula

C26H25NO

Molecular Weight

367.5 g/mol

IUPAC Name

1,3,3-triphenyl-2-piperidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C26H25NO/c28-26(23-17-9-3-10-18-23)25(27-19-11-4-12-20-27)24(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-3,5-10,13-18H,4,11-12,19-20H2

InChI Key

OCNWMVRYVDJNDA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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